(1H-Indol-3-yl)-1-propanamine
Overview
Description
“(1H-Indol-3-yl)-1-propanamine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular formula of C11H14N2 .
Molecular Structure Analysis
The molecular structure of “(1H-Indol-3-yl)-1-propanamine” involves a benzopyrrole system with 10 π-electrons, making it aromatic in nature . The indole moiety is reactive at four different positions, including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond .
Scientific Research Applications
Indole Synthesis and Classification
The synthesis of indole and its derivatives, including compounds like (1H-Indol-3-yl)-1-propanamine, has been a significant area of interest due to their diverse biological activities. A comprehensive review by Taber and Tirunahari (2011) presents a classification framework for all indole syntheses, highlighting the historical and contemporary methods for preparing indoles. This framework facilitates the understanding of various synthetic approaches, including those that might be relevant for synthesizing (1H-Indol-3-yl)-1-propanamine, and underscores the importance of indoles in medicinal chemistry (Taber & Tirunahari, 2011).
Pharmacokinetics and Hepatic Protection Roles
Indoles, including (1H-Indol-3-yl)-1-propanamine, play crucial roles in hepatic protection. Wang et al. (2016) explored the pharmacokinetics of indole-3-carbinol (I3C) and its derivatives, demonstrating their protective effects against chronic liver injuries. This study suggests that indole derivatives modulate enzymes relevant to hepatitis viral replication, lipogenesis, and the metabolism of hepatotoxic substances, offering insights into the potential hepatic protection roles of (1H-Indol-3-yl)-1-propanamine derivatives (Wang et al., 2016).
properties
IUPAC Name |
3-(1H-indol-3-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIAXMPVZJKJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211492 | |
Record name | 1H-Indole-3-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-3-yl)-1-propanamine | |
CAS RN |
6245-89-2 | |
Record name | 1H-Indole-3-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6245-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-3-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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